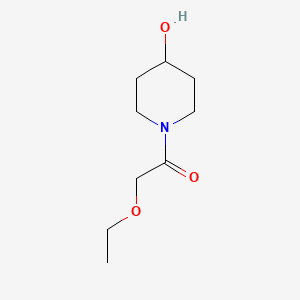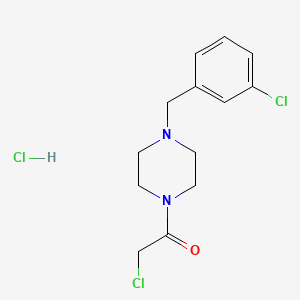
1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride (CCP) is an organic compound that has been studied for its potential therapeutic and laboratory applications. CCP is a derivative of piperazine, a heterocyclic six-membered ring that is widely used in drug synthesis. CCP is a colorless, odorless crystalline solid with a melting point of 155-156°C and a molecular weight of 337.9 g/mol. CCP has been studied for its potential therapeutic and laboratory applications, including as an antidepressant, antipsychotic, and anti-inflammatory agent.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound has been synthesized and used in the study of its chemical properties and reactions. For instance, studies have explored its synthesis from various starting materials, such as 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, to produce variants like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride with an overall yield of 45.7% (Mai, 2005).
The compound's structure and formation have been a subject of study, focusing on how different synthesis methods affect its chemical properties. For example, 1,4-bis(chloroacetyl)piperazine was prepared from anhydrous piperazine and chloroacetyl chloride, with the product structure confirmed through 1HNMR and MS analysis (Peng-fei, 2011).
Potential Therapeutic Applications
Some derivatives of this compound have been explored for their potential therapeutic applications. For example, a novel series of derivatives, such as 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, have been synthesized and evaluated for their antidepressant and antianxiety activities (Kumar et al., 2017).
Research has also been conducted on bis(heteroaryl)piperazines, a class of compounds related to 1-(chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride, for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Analytical and Pharmacological Studies
The compound has been included in studies on the metabolism and the toxicological analysis of piperazine-derived drugs. For instance, its derivatives have been analyzed in rat urine using techniques like gas chromatography-mass spectrometry to understand their metabolic pathways and potential toxicological impacts (Staack & Maurer, 2003).
It has also been a part of the synthesis and biological evaluation of new compounds, like 1,4-disubstituted piperidine/piperazine derivatives, as CCR5 antagonist-based HIV-1 entry inhibitors, demonstrating its utility in the development of new therapeutic agents (Dong et al., 2012).
Propriétés
IUPAC Name |
2-chloro-1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c14-9-13(18)17-6-4-16(5-7-17)10-11-2-1-3-12(15)8-11;/h1-3,8H,4-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDUUHOJLNXVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1462077.png)

![3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1462080.png)
![(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1462081.png)

![5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1462086.png)


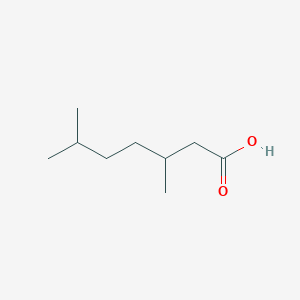
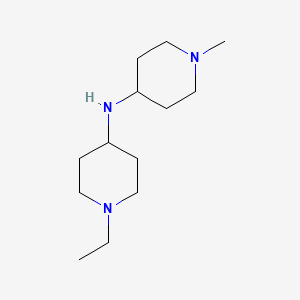
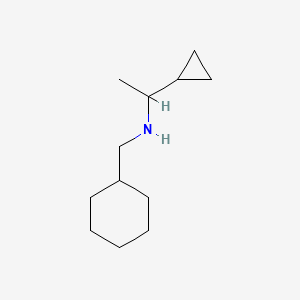
amine](/img/structure/B1462098.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1462099.png)
